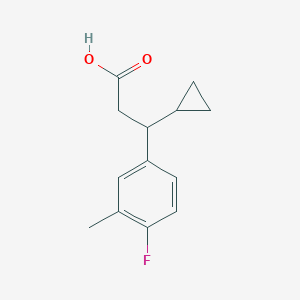

3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

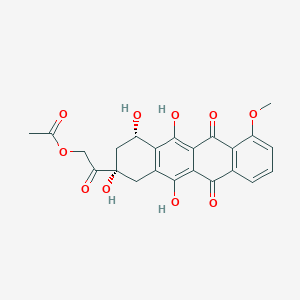

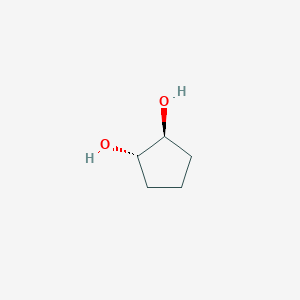

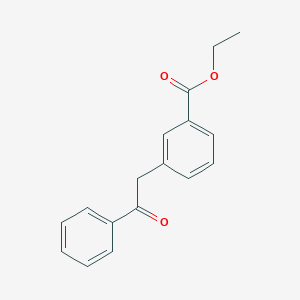

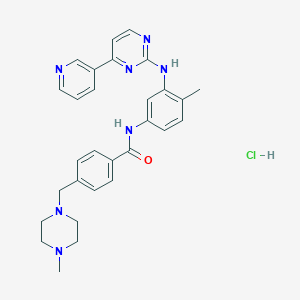

3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid is a compound with the molecular formula C13H15FO2 . It is used as an intermediate in the preparation of amide compounds for the treatment of CNS diseases and disorders .

Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid consists of a cyclopropyl group and a 4-fluoro-3-methylphenyl group attached to a propanoic acid backbone . The average mass of the molecule is 222.255 Da, and the monoisotopic mass is 222.105606 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid include a molecular formula of C13H15FO2, an average mass of 222.255 Da, and a monoisotopic mass of 222.105606 Da .Applications De Recherche Scientifique

Rearrangements and Acidity Studies

Research has delved into the behavior of cyclopropenyl anions, revealing spontaneous rearrangements in certain cyclopropenyl compounds. For example, studies on 3-(4-Methylphenyl)-3-trimethylsilylcyclopropene have provided insights into the gas-phase acidity of these molecules, emphasizing their potential in synthetic organic chemistry due to their unique rearrangement behaviors and stability considerations (Broadus, Han, & Kass, 2001).

Synthesis of Cyclopropyl-Containing Compounds

The synthesis of cyclopropyl-containing acids has been a focal point of research, highlighting efficient methods to create these compounds, which serve as precursors or intermediates in the synthesis of more complex molecules. For instance, the first efficient total syntheses of cyclopropyl propanoic acids have been achieved, demonstrating the utility of cyclopropyl groups in organic synthesis (Mohapatra, Guguloth, & Yadav, 2012).

Enantioseparation and Chiral Analysis

The ability to separate enantiomers of cyclopropyl-containing acids has been explored, with techniques such as countercurrent chromatography being employed to achieve high purity and recovery of the targeted enantiomers. This research underlines the importance of chirality in the pharmacological activity of compounds and its implications for drug development (Jin, Bao, Sun, & Tong, 2020).

Radiopharmaceutical Applications

Automated synthesis of radiopharmaceuticals involving cyclopropyl groups has been reported, illustrating the role of these compounds in the development of imaging agents for diseases such as Alzheimer's. This highlights the cyclopropyl group's potential in contributing to the advancement of diagnostic tools and therapeutic agents (Luo, Gu, Dennett, Gaehle, Perlmutter, Chen, Benzinger, & Tu, 2019).

Propriétés

IUPAC Name |

3-cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-8-6-10(4-5-12(8)14)11(7-13(15)16)9-2-3-9/h4-6,9,11H,2-3,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETKBLLILUCYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)C2CC2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640543 |

Source

|

| Record name | 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | |

CAS RN |

1017330-08-3 |

Source

|

| Record name | 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)